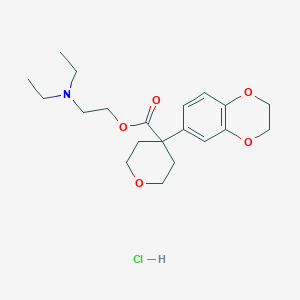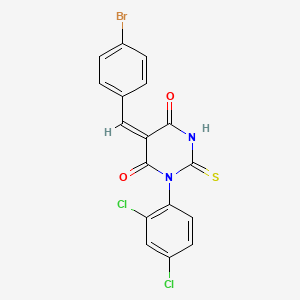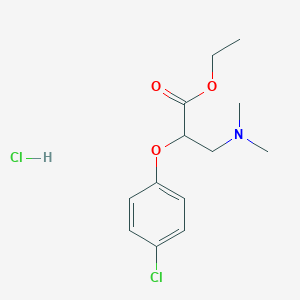
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide, also known as BHNMH, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a hydrazone derivative of nicotinic acid and has been synthesized using various methods.
科学研究应用
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.
作用机制
The mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide exhibits hypoglycemic activity by reducing blood glucose levels in diabetic rats.
实验室实验的优点和局限性
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide also has some limitations for lab experiments. It has poor solubility in water, which may affect its bioavailability. In addition, the mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide research. One potential direction is to investigate the mechanism of action of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide in more detail to better understand its potential therapeutic applications. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide to optimize its dosing and administration. In addition, further studies are needed to investigate the potential of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes.
合成方法
5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide can be synthesized using various methods, including the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and nicotinic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde and nicotinic acid hydrazide with bromine in acetic acid. The yield of 5-bromo-N'-(2-hydroxy-3-methylbenzylidene)nicotinohydrazide using these methods is around 60-70%.
属性
IUPAC Name |
5-bromo-N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-3-2-4-10(13(9)19)7-17-18-14(20)11-5-12(15)8-16-6-11/h2-8,19H,1H3,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGCSJTGIWAMZ-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)
![2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B6048382.png)

![2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6048415.png)
![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B6048422.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B6048434.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)

![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)